molecular formula C21H19N3O2 B4238604 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide

2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide

Cat. No. B4238604
M. Wt: 345.4 g/mol
InChI Key: LRKHGVPUAHKZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as PPADB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. PPADB is a benzamide derivative that is structurally similar to other benzamide compounds such as sulpiride and amisulpride. However, PPADB has unique properties that make it an attractive candidate for scientific research.

Mechanism of Action

The mechanism of action of 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it is believed that 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide acts on various receptors in the body, including dopamine receptors and serotonin receptors. 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide may also modulate the activity of various enzymes and proteins in the body.
Biochemical and Physiological Effects:
2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. One study showed that 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide increased the levels of dopamine and serotonin in the brain. Another study showed that 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide reduced inflammation in animal models. 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments is its low toxicity. 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to have low toxicity in animal models, making it a safe compound to use in research studies. However, one limitation of using 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide is its limited solubility in water. This can make it difficult to administer 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide in certain experiments.

Future Directions

There are several future directions for research on 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide. One direction is to investigate the potential use of 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide in the treatment of various diseases, including cancer and neurological disorders. Another direction is to investigate the mechanisms of action of 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide in more detail, in order to better understand how it affects various receptors and enzymes in the body. Additionally, future research could focus on developing new synthesis methods for 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide that are more efficient and cost-effective.

Scientific Research Applications

2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide has been used in various scientific research applications. One study investigated the effects of 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide on the growth and proliferation of cancer cells. The results showed that 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide inhibited the growth of cancer cells by inducing apoptosis. Another study investigated the effects of 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide on the central nervous system. The results showed that 2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide had anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

2-[(2-phenylacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-20(13-16-7-2-1-3-8-16)24-19-11-5-4-10-18(19)21(26)23-15-17-9-6-12-22-14-17/h1-12,14H,13,15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKHGVPUAHKZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.